9H-Xanthen-9-one, 1,3-dihydroxy-2-methoxy-
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Overview
Description
1,3-Dihydroxy-2-methoxyxanthone: is a xanthone derivative that can be isolated from the plant Polygala caudata . Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. The molecular formula of 1,3-dihydroxy-2-methoxyxanthone is C14H10O5, and it has a molecular weight of 258.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-2-methoxyxanthone can be synthesized through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of xanthones, including 1,3-dihydroxy-2-methoxyxanthone, often involves the use of microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydroxy-2-methoxyxanthone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1,3-Dihydroxy-2-methoxyxanthone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dihydroxy-2-methoxyxanthone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
1,3,7-Trihydroxyxanthone (1,3,7-THX): A precursor compound for prenylated xanthones.
1,3,5-Trihydroxyxanthone (1,3,5-THX): Another core precursor for xanthones in most plants.
Gentisin (1,7-dihydroxy-3-methoxyxanthone): A simple xanthone with similar structural features.
Uniqueness: 1,3-Dihydroxy-2-methoxyxanthone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthones .
Properties
CAS No. |
87339-74-0 |
---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,3-dihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3 |
InChI Key |
PVNLFOMDIZUYGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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